Home > Products > Screening Compounds P25795 > Beta-Amyloid (17-24)
Beta-Amyloid (17-24) -

Beta-Amyloid (17-24)

Catalog Number: EVT-247355
CAS Number:
Molecular Formula:
Molecular Weight: 939.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (17-24) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This particular fragment consists of amino acids 17 to 24 of the beta-amyloid peptide, which is known for its aggregation properties and neurotoxic effects. The accumulation of beta-amyloid plaques in the brain is a hallmark of Alzheimer's disease, making the study of this compound crucial for understanding the disease's mechanisms and potential therapeutic targets.

Source

Beta-Amyloid (17-24) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The peptide can be isolated from human brain tissue or synthesized in vitro using solid-phase peptide synthesis techniques. Research has shown that this fragment can influence synaptic function and neuronal health, contributing to the cognitive decline observed in Alzheimer's disease patients.

Classification

Beta-Amyloid (17-24) belongs to the class of peptides known as amyloid peptides. It is classified as a neurotoxic peptide due to its ability to aggregate and form insoluble fibrils, which are implicated in neurodegeneration. This fragment specifically falls under the broader category of beta-amyloid peptides, which vary in length and structure but share common features that contribute to their pathological roles.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (17-24) can be achieved through various methods, with solid-phase peptide synthesis being the most common approach. This technique involves:

  1. Resin Preparation: A solid support resin is functionalized to attach the first amino acid.
  2. Amino Acid Coupling: Subsequent amino acids are added one at a time, using coupling reagents to facilitate bond formation.
  3. Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin and purified, typically through high-performance liquid chromatography.

Technical Details

The synthesis requires precise control over reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of protecting groups for amino acids during synthesis is essential to prevent unwanted reactions. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed post-synthesis to confirm the identity and purity of Beta-Amyloid (17-24).

Molecular Structure Analysis

Structure

Beta-Amyloid (17-24) has a specific sequence of amino acids: Aspartic acid, Glutamic acid, Glycine, Serine, Tyrosine, and Phenylalanine. The molecular structure can be represented as follows:

D E G S Y F\text{D E G S Y F}

This peptide exhibits a tendency to adopt specific secondary structures under physiological conditions, often forming beta-sheets that facilitate aggregation.

Data

The molecular weight of Beta-Amyloid (17-24) is approximately 1,020 Da. Its structure contributes to its ability to interact with cellular membranes and other proteins, influencing its aggregation propensity.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (17-24) participates in several chemical reactions that are pivotal for its function and toxicity:

  1. Aggregation: Under physiological conditions, this peptide can aggregate into oligomers and fibrils through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Interaction with Metal Ions: Beta-Amyloid peptides can bind metal ions like copper and zinc, which may influence their aggregation behavior and neurotoxicity.

Technical Details

The kinetics of aggregation can be studied using techniques such as Thioflavin T fluorescence assays or circular dichroism spectroscopy. These methods provide insights into the conformational changes that occur during aggregation.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (17-24) exerts its effects involves several steps:

  1. Binding to Neuronal Membranes: The peptide interacts with lipid bilayers, potentially disrupting membrane integrity.
  2. Induction of Oxidative Stress: Aggregated forms can generate reactive oxygen species, leading to oxidative damage in neurons.
  3. Neuroinflammation: The presence of beta-amyloid aggregates can activate microglial cells, contributing to chronic inflammation in the brain.

Data

Studies have shown that exposure to beta-amyloid oligomers can impair synaptic function and lead to cell death in neuronal cultures, highlighting its role in neurodegenerative processes.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (17-24) is typically a white powder when synthesized and is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water at physiological pH.

Chemical Properties

The chemical properties include:

Relevant analyses include circular dichroism spectroscopy for secondary structure determination and differential scanning calorimetry for thermal stability assessments.

Applications

Scientific Uses

Beta-Amyloid (17-24) serves several important functions in scientific research:

  1. Alzheimer's Disease Research: It is a critical target for studies aimed at understanding amyloid pathology and developing therapeutic strategies.
  2. Drug Development: Compounds that inhibit aggregation or promote clearance of beta-amyloid are being investigated as potential treatments for Alzheimer's disease.
  3. Biomarker Studies: Its levels in cerebrospinal fluid are being explored as potential biomarkers for early diagnosis of Alzheimer's disease.
Introduction to Beta-Amyloid (17-24) in Neurodegenerative Pathology

The beta-amyloid (Aβ) 17-24 fragment, encompassing the amino acid sequence LVFFAED, constitutes a critical molecular determinant in Alzheimer's disease (AD) pathogenesis. This hydrophobic core region governs the initial aggregation kinetics and structural stability of full-length Aβ peptides. Derived from the larger amyloid precursor protein (APP) via sequential proteolysis by β- and γ-secretases, Aβ fragments aggregate into polymorphic assemblies ranging from soluble oligomers to insoluble fibrillar plaques. The 17-24 segment serves as an essential structural and functional nexus within Aβ peptides—particularly the neurotoxic Aβ42 isoform—dictating self-assembly pathways and molecular recognition events central to amyloidogenesis [1] [5].

Table 1: Key Properties of Aβ Fragments

FragmentAmino Acid SequenceLength (residues)Aggregation PropensityPrimary Role
Aβ(1-42)DAEFR...VGGVVIA42HighFull-length pathogenic isoform
Aβ(17-24)LVFFAED8ExtremeHydrophobic core & aggregation nucleus
Aβ(25-35)GSNKGAIIGLM11ModerateNeurotoxic domain

Structural and Functional Significance of the 17-24 Fragment in Aβ Aggregation

Molecular Architecture

The Aβ(17-24) domain adopts dynamic conformational states that transition between disordered coils and β-strands during aggregation. Nuclear magnetic resonance (NMR) studies reveal:

  • Residues 17-21 (LVFFA): Form a rigid hydrophobic cluster that drives initial monomer association via van der Waals interactions and π-stacking of phenylalanine residues (F19, F20) [1] [5].
  • E22: A charged glutamic acid residue that enables salt-bridge formation with lysine residues (e.g., K28) in adjacent strands, facilitating electrostatic steering during oligomerization [5] [8].
  • Structural Plasticity: The fragment exhibits environmental sensitivity, forming α-helices in membrane-mimetic solvents but converting to β-sheets in aqueous solutions—a property enabling context-dependent aggregation [1].

Aggregation Dynamics

Biophysical analyses demonstrate that Aβ(17-24):

  • Accelerates fibrillization kinetics by 10-fold compared to truncated variants lacking this region [5].
  • Serves as the primary epitope for the monoclonal antibody 4G8 (targeting residues 17-24), which inhibits amyloid fibril formation by sterically blocking self-association interfaces. This antibody binds specifically to the VFFAE subdomain (residues 18-22) [3].
  • Governs nucleation efficiency in mutant Aβ variants linked to familial AD. The Dutch mutation (E22Q) enhances β-sheet propensity, while Arctic (E22G) promotes protofibril formation by reducing charge repulsion [2] [8].

Table 2: Functional Impact of Key Residues in Aβ(17-24)

PositionResidueRole in AggregationConsequence of Mutation
17Leucine (L)Hydrophobic anchoringReduced β-sheet stability
18Valine (V)Core packingAltered oligomer morphology
19-20Phenylalanine (F-F)π-π stacking & hydrophobic burialDelayed nucleation
22Glutamic acid (E)Electrostatic steeringE22Q: Enhanced fibrillogenesisE22G: Protofibril dominance

Role in Amyloid Fibril Formation and Cross-β-Sheet Architecture

Fibril Assembly Mechanism

Aβ(17-24) is the structural linchpin of the cross-β-sheet motif characteristic of amyloid fibrils. Solid-state NMR and X-ray crystallography reveal:

  • Parallel In-Register β-Sheets: Strands align perpendicular to the fibril axis with identical residues stacked directly atop one another. Residues 17-24 form tightly packed "steric zippers" where complementary side chains interdigitate via dry, water-excluding interfaces [6] [9].
  • Hierarchical Assembly:
  • Monomer Association: LVFFAED domains dimerize through hydrophobic collapse.
  • Nucleation: Dimers elongate into protofilaments via backbone hydrogen bonding.
  • Maturation: Two protofilaments twist around a central axis, with residues 17-24 forming the steric zipper core that stabilizes the fibril [9].

Supramolecular Architecture

The cross-β-spine structure exhibits:

  • Double-Layered β-Sheets: Fibrils comprise paired β-sheets separated by 8–10 Å, stabilized by:
  • Backbone hydrogen bonds along fibril axis.
  • Complementary "zipper" interfaces formed by L17, F19, F20, and A21 side chains.
  • Fibril Polymorphism: Variations in sheet twist and stacking arrangements arise from conformational flexibility at residues D23-E24, generating structurally distinct fibril strains with differential neurotoxicity [6] [9].

Experimental Evidence

  • Microcrystal Structures: The GNNQQNY prion-derived peptide (structural homolog) forms steric zippers identical to Aβ(17-24)'s dry interface, confirming the universality of this architecture [9].
  • Protease Sensitivity: Aβ(17-24) resists proteolysis in fibrillar states due to extensive hydrogen bonding and burial within the fibril core [1].

Historical Context: Discovery and Early Research on Aβ Fragments

Key Milestones

  • 1984: Glenner and Wong first isolated Aβ from meningovascular amyloid deposits and determined its amino acid sequence, though the 17-24 region was not yet functionally characterized [4] [10].
  • 1987: Masters et al. identified Aβ as the core component of senile plaques, noting its "insoluble fibrillar nature" and propensity for β-sheet formation [4].
  • Early 1990s: Synthetic peptide studies revealed:
  • Aβ(17-24) derivatives (e.g., LVFFA) self-assemble into amyloid-like fibrils.
  • F19A/F20A substitutions abolish fibrillization, establishing phenylalanine's critical role [1] [5].
  • 1993–1997: Antibody epitope mapping identified residues 17-24 as the immunodominant site of monoclonal antibody 4G8, enabling its use as a histological tool for amyloid detection [3].

Technological Advances

  • Solid-State NMR (Late 1990s): Resolved the β-strand conformation of residues 17-24 within intact fibrils, confirming their in-register parallel alignment [1].
  • Cryo-EM (2010s): Visualized the steric zipper interface at atomic resolution, revealing how E22 stabilizes fibrils via salt bridges [9].

Table 3: Historical Timeline of Aβ(17-24) Research

YearDiscoveryMethodologySignificance
1984Aβ peptide isolatedProtein purificationIdentified Aβ as core plaque component
1987APP gene clonedMolecular biologyRevealed Aβ origin from precursor proteolysis
1992Aβ(17-24) synthetic fragment aggregatesPeptide synthesis & electron microscopyDemonstrated self-assembly capacity
19934G8 antibody targets residues 17-24Epitope mappingProvided key detection tool for amyloid pathology
2005Steric zipper structure solvedX-ray crystallography (GNNQQNY peptide)Revealed universal amyloid spine architecture
2014Atomic model of full Aβ fibrilCryo-EM & solid-state NMRConfirmed 17-24 as fibril spine

Properties

Product Name

Beta-Amyloid (17-24)

Molecular Weight

939.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.